molecular formula C15H18N2O4 B11994026 L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate

L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate

Cat. No.: B11994026
M. Wt: 290.31 g/mol
InChI Key: QJIBNSSNADIAKZ-YDALLXLXSA-N
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Description

L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate is a chemical compound with the molecular formula C15H16N2O3·H2O and a molecular weight of 290.31 g/mol . This compound is a derivative of L-glutamic acid, where the gamma-carboxyl group is substituted with an alpha-naphthylamide group. It is commonly used in biochemical research, particularly in the study of enzyme activities and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate typically involves the following steps:

    Protection of the Amino Group: The amino group of L-glutamic acid is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.

    Activation of the Carboxyl Group: The gamma-carboxyl group is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as N-hydroxysuccinimide (NHS).

    Coupling with Alpha-Naphthylamine: The activated carboxyl group is then coupled with alpha-naphthylamine to form the desired amide bond.

    Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the naphthylamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted amide products.

Scientific Research Applications

L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in the study of enzyme kinetics and mechanisms.

    Biology: Employed in assays to measure the activity of proteases and other enzymes.

    Medicine: Investigated for its potential role in drug development and as a diagnostic tool.

    Industry: Utilized in the production of biochemical reagents and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate involves its interaction with specific enzymes or proteins. The compound acts as a substrate, binding to the active site of the enzyme and undergoing a catalytic reaction. This interaction can be studied to understand the enzyme’s specificity, kinetics, and inhibition.

Comparison with Similar Compounds

L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate can be compared with other similar compounds such as:

    L-Glutamic acid gamma-(beta-naphthylamide): Similar structure but with a beta-naphthylamide group.

    L-Alanine beta-naphthylamide: Contains an alanine residue instead of glutamic acid.

    L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide): Substituted with a methoxy group on the naphthyl ring.

These compounds share similar properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound in biochemical research .

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

(2S)-2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid;hydrate

InChI

InChI=1S/C15H16N2O3.H2O/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13;/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20);1H2/t12-;/m0./s1

InChI Key

QJIBNSSNADIAKZ-YDALLXLXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC[C@@H](C(=O)O)N.O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N.O

Origin of Product

United States

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